molecular formula C20H26N4O4S B2460928 N-Propan-2-yl-2-[[2-(propan-2-ylcarbamoyl)phenyl]sulfamoylamino]benzamide CAS No. 131768-71-3

N-Propan-2-yl-2-[[2-(propan-2-ylcarbamoyl)phenyl]sulfamoylamino]benzamide

Cat. No. B2460928
CAS RN: 131768-71-3
M. Wt: 418.51
InChI Key: HSYFHAYFVCLCIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Propan-2-yl-2-[[2-(propan-2-ylcarbamoyl)phenyl]sulfamoylamino]benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications as a drug. This compound is commonly referred to as 'compound X' in scientific literature. Researchers have been investigating the synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound.

Scientific Research Applications

Crystal Structure and Properties

The crystal structure of EN300-1268423 reveals its molecular arrangement and provides insights into its physical properties. In a monoclinic crystal system with space group P2₁/c, the compound crystallizes with the following parameters:

The crystal structure, as determined by X-ray single-crystal analysis, sheds light on its molecular geometry, bond lengths, and intermolecular interactions .

Schiff Base Formation

EN300-1268423 is synthesized through the reaction of diethylcarbamoyl chloride and ammonium thiocyanate in acetone. A solution of 4-phenyl-3-thiosemicarbazide is then added to the filtrate, resulting in the formation of the title compound. The primary amine group of thiosemicarbazide reacts with the carbonyl group of acetone, leading to the Schiff base .

Terpyridine Derivatives

Terpyridine ligands (terpy) and their complexes have been extensively studied. EN300-1268423 can be considered a terpyridine derivative due to its structural features. The substitution pattern of the ligand and the nature of the complexed metal significantly influence its properties .

Carbamate Functionality

EN300-1268423 contains a phenyl N-(propan-2-yl)carbamate group. Carbamates are versatile functional groups with applications in medicinal chemistry, agrochemicals, and materials science. Their reactivity and stability make them valuable building blocks for drug design and synthesis .

properties

IUPAC Name

N-propan-2-yl-2-[[2-(propan-2-ylcarbamoyl)phenyl]sulfamoylamino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O4S/c1-13(2)21-19(25)15-9-5-7-11-17(15)23-29(27,28)24-18-12-8-6-10-16(18)20(26)22-14(3)4/h5-14,23-24H,1-4H3,(H,21,25)(H,22,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSYFHAYFVCLCIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=CC=CC=C1NS(=O)(=O)NC2=CC=CC=C2C(=O)NC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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